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molecular formula C6H4F3NO3S B1364859 2-Pyridyl trifluoromethanesulfonate CAS No. 65007-00-3

2-Pyridyl trifluoromethanesulfonate

Cat. No. B1364859
M. Wt: 227.16 g/mol
InChI Key: COLRMVLTWJTLFJ-UHFFFAOYSA-N
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Patent
US07825114B2

Procedure details

In analogy to GP 2, reaction of 4.7 g Intermediate 2.1 (13 mmol), 4.2 mL dry pyridine (53 mmol), 3.5 ml trifluoromethanesulfonic acid anhydride (21 mmol) in 150 mL DCM yielded 4.8 g 2-pyridyl triflate (74% yield).
[Compound]
Name
Intermediate 2.1
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F:7][C:8]([F:21])([F:20])[S:9]([O:12]S(C(F)(F)F)(=O)=O)(=[O:11])=[O:10]>C(Cl)Cl>[O:12]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=1)[S:9]([C:8]([F:21])([F:20])[F:7])(=[O:11])=[O:10]

Inputs

Step One
Name
Intermediate 2.1
Quantity
4.7 g
Type
reactant
Smiles
Name
Quantity
4.2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
3.5 mL
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O(S(=O)(=O)C(F)(F)F)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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